4-(Morpholinosulfonyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Molecular Complexes and Crystal Engineering
The structural equivalence in crystal engineering is crucial for the predictable construction of cocrystals. 4-(Morpholinosulfonyl)phenylboronic acid, similar to other phenylboronic acid derivatives, plays a significant role in the formation of molecular complexes. For instance, a study explored the molecular complexes of 4-halophenylboronic acids with various N-donor compounds. This research highlighted the potential of 4-(Morpholinosulfonyl)phenylboronic acid in forming isostructural complexes and its relevance in crystal engineering due to the interplay between hydrogen and halogen bonds (SeethaLekshmi et al., 2014).
Depolymerization of Cellulose
4-(Morpholinosulfonyl)phenylboronic acid derivatives have shown potential in the hydrolytic dissolution of cellulose in water at nearly neutral pH values. This is particularly significant as efficient hydrolysis of cellulose can be achieved under certain conditions, leading to the formation of water-soluble oligosaccharides. This application has vast potential in industries where cellulose materials are used (Levi et al., 2016).
Reaction with Morpholine
In the realm of organic chemistry, 4-(Morpholinosulfonyl)phenylboronic acid reacts with compounds like morpholine to produce unique products, such as 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This reaction and the resulting products have implications for further chemical synthesis and applications (Sporzyński et al., 2005).
Supramolecular Assemblies
Phenylboronic acids, including 4-(Morpholinosulfonyl)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the interaction of phenylboronic acids with compounds like 4,4′-bipyridine, showcasing their potential in developing complex molecular structures (Pedireddi & Seethalekshmi, 2004).
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRALDPVXKGEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657280 | |
Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinosulfonyl)phenylboronic acid | |
CAS RN |
486422-68-8 | |
Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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